1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine
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Overview
Description
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with a methanesulfonyl group and a pyridine ring substituted with a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine typically involves multiple steps. One common method involves the initial formation of the pyridine ring followed by the introduction of the cyclopropylmethoxy group. The piperazine ring is then introduced, and the methanesulfonyl group is added in the final steps. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers .
Scientific Research Applications
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyridine-containing molecules. Examples include:
- 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperidine
- 2-(cyclopropylmethoxy)pyridine-4-carbothioamide .
Uniqueness
What sets 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine apart is its unique combination of functional groups, which confer specific chemical properties and biological activities.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-23(20,21)18-8-6-17(7-9-18)15(19)13-4-5-16-14(10-13)22-11-12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFPYXZTGOPEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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